Pyridine-2,4,6-tricarboxylic acid

Overview

Description

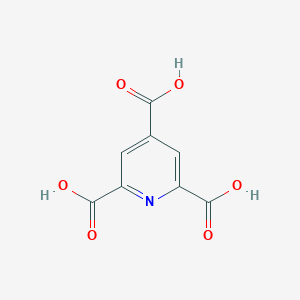

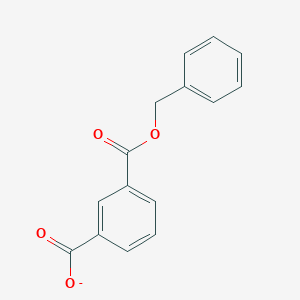

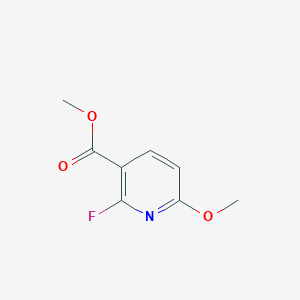

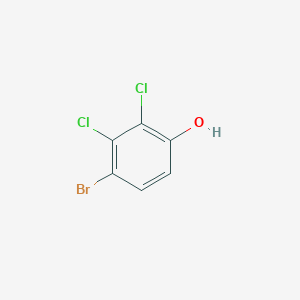

Pyridine-2,4,6-tricarboxylic acid, also known as Collidinic acid, is an organic compound that belongs to the heterocycles, more precisely the heteroaromatics . It belongs to the group of pyridinetricarboxylic acids and consists of a pyridine ring which carries three carboxy groups in the 2-, 4- and 6-positions .

Synthesis Analysis

Three new this compound (H3ptc) complexes were hydrothermally synthesized . The synthesis involved the reaction of the acid with different metal ions, resulting in different products depending on the reaction conditions .Molecular Structure Analysis

The molecular formula of this compound is C8H5NO6 . The structure consists of a pyridine ring which carries three carboxy groups in the 2-, 4- and 6-positions . The nitrogen atom of the linker is coordinated to the metal ion, which therefore acts as a tridentate pincer-type ligand .Chemical Reactions Analysis

This compound reacts with various metal ions to form different products depending on the reaction conditions . In the presence of pyridine at room temperature, the acetate, chloride or nitrate salt of the metal ion breaks the ligand .Physical And Chemical Properties Analysis

The molecular weight of this compound is 211.13 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .Scientific Research Applications

Reactivity and Coordination Polymers

Luminescence and Magnetic Properties

Lanthanide pyridine-2,4,6-tricarboxylate coordination polymers, such as those with Dysprosium (Dy) and Ytterbium (Yb), are notable for their luminescent and magnetic properties. These polymers demonstrate typical luminescence of Dy3+ ions and exhibit anti-ferromagnetic couplings between the Ln(III) ions (Zhu, Xu, Wang, & Zheng, 2012).

Synthesis of Supramolecular Polymers

Pyridine-2,4,6-tricarboxylic acid is integral in the synthesis of various supramolecular polymers. These include polymers constructed with lanthanide, alkaline-earth, and transition metals, displaying different dimensional structures depending on the metal ions used. This versatility in coordination leads to a diverse range of structural and functional materials (Das, Ghosh, Sañudo, & Bharadwaj, 2009).

Catalysis and Chemical Synthesis

This compound plays a role in the synthesis of complex molecules. For example, it serves as a starting material for creating 2,4,6-Tris(1H-benzoimidazol-2-yl)pyridine and similar compounds, which are important in various chemical syntheses (Zi-yun, 2008).

Luminescence Sensing and Magnetic Properties

This compound-based coordination polymers have potential applications in luminescence sensing and displaying magnetic properties. These characteristics are valuable in developing new materials for sensing and magnetic applications (Yan, Li, & Yong, 2020).

Mechanism of Action

Target of Action

Pyridine-2,4,6-tricarboxylic acid (ptcH3) primarily targets various metal ions, including Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), Ba(II), and Dy(III) . These metal ions play crucial roles in various biological and chemical processes.

Mode of Action

The compound interacts with its targets by forming coordination polymers . In the presence of pyridine at room temperature, the acetate, chloride, or nitrate salt of Cd(II) breaks the ligand to form an open framework structure . The structures exhibit different dimensionality depending on the nature of the metal ions .

Biochemical Pathways

The compound affects the biochemical pathways involving the targeted metal ions. It forms coordination polymers with these ions, which can influence the pathways these ions are involved in . .

Result of Action

The result of the compound’s action is the formation of coordination polymers with different structures . These structures can have various properties, such as exhibiting significant ferroelectricity . The compound’s action can also lead to overall antiferromagnetic interactions between the metal ions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of pyridine and the temperature . For instance, in the presence of pyridine at room temperature, the acetate, chloride, or nitrate salt of Cd(II) breaks the ligand to form an open framework structure . In the absence of pyridine, no crystalline compound could be isolated at room temperature .

Future Directions

The systematic high-throughput investigation of the system Bi3+/pyridine tricarboxylic acid (H3PTC)/NaOH/HNO3 in H2O under solvothermal reaction conditions resulted in the discovery of four new Bi carboxylates exhibiting various coordination modes, inorganic building units and luminescence properties . This suggests potential future directions in the synthesis and characterization of new complexes involving Pyridine-2,4,6-tricarboxylic acid.

Relevant Papers There are several relevant papers on this compound. These include studies on its synthesis , molecular structure , chemical reactions , and mechanism of action . These papers provide valuable insights into the properties and potential applications of this compound.

properties

IUPAC Name |

pyridine-2,4,6-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGYKYXGIWNSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323169 | |

| Record name | 2,4,6-Pyridinetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

536-20-9 | |

| Record name | 2,4,6-Pyridinetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Collidinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 536-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Pyridinetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLLIDINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2YV5DB4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)

![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)